Lysergol Lysergol Lysergol is an alkaloid of the ergoline family that occurs as a minor constituent in some species of fungi and in the morning glory family of plants. Its structure is that of ergoline with a methyl group at N-6 and a beta-hydroxymethyl substituent at C-8.
Lysergol is a natural product found in Claviceps fusiformis with data available.
Lysergol is an alkaloid of the ergoline family that occurs as a minor constituent in some species of fungi (most within Claviceps), and in the morning glory family of plants (Convolvulaceae), including the hallucinogenic seeds of Rivea corymbosa (ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose) and Ipomoea violacea. As it is derived from dimethylergoline, it is referred to as a clavine. Lysergol can be utilized as an intermediate in the manufacture of some ergoloid medicines. Long term exposure to some ergoline alkaloids can cause ergotism, a disease causing convulsive and gangrenous symptoms. (L1918, L1928)
Brand Name: Vulcanchem
CAS No.: 1413-67-8
VCID: VC1703405
InChI: InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3/t10-,15-/m1/s1
SMILES: CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol

Lysergol

CAS No.: 1413-67-8

Cat. No.: VC1703405

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

Lysergol - 1413-67-8

Specification

CAS No. 1413-67-8
Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
IUPAC Name [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
Standard InChI InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3/t10-,15-/m1/s1
Standard InChI Key BIXJFIJYBLJTMK-MEBBXXQBSA-N
Isomeric SMILES CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CO
SMILES CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO
Canonical SMILES CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO

Introduction

Chemical Structure and Properties

Physical and Chemical Characteristics

Lysergol has the molecular formula C16H18N2O and a molecular weight of 254.3269 g/mol . Its IUPAC name is (6-methyl-9,10-didehydroergolin-8-yl)methanol . The compound typically appears as a white to light yellow or light orange powder or crystal .

Table 1: Key Physical and Chemical Properties of Lysergol

PropertyValue
Molecular FormulaC16H18N2O
Molecular Weight254.3269 g/mol
Physical AppearanceWhite to light yellow/orange powder or crystal
Purity (HPLC)Min. 98.0 area%
Purity (Nonaqueous Titration)Min. 98.0%
Specific Rotation+50.0 to +55.0 deg (C=0.18, pyridine)
CAS Registry Number602-85-7

The above properties are derived from reliable chemical databases and manufacturer specifications .

Lysergol belongs to the ergoline alkaloid family, characterized by a tetracyclic ring structure with an indole nucleus and a nitrogen-containing side chain . This structural configuration contributes to its ability to interact with various receptors in biological systems, particularly serotonin receptors .

Spectroscopic Properties

The spectroscopic properties of lysergol have been studied using various techniques including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. Theoretical calculations within the density functional theory (DFT) formalism have been performed to analyze the structural and electronic properties of lysergol .

In UV-visible spectroscopy, lysergol in ethanol and water shows a broad band extending from 270 to 345 nm . This spectral feature can be useful for the identification and quantification of the compound in various matrices.

Studies have found good agreement between experimental and theoretical infrared and NMR spectra for lysergol . The stability of lysergol has been analyzed in terms of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Calculations for lysergol in water as a solvent have been carried out to examine the effect of solvent on the HOMO-LUMO levels and energy of the molecule .

Natural Sources and Occurrence

Lysergol is found naturally in various biological sources. The primary sources include:

  • Fungi belonging to the Clavicipitaceae family, particularly Claviceps purpurea . These fungi are known to produce a variety of ergot alkaloids as secondary metabolites .

  • Seeds of certain plants, notably:

    • Morning glory plants (Ipomoea species)

    • Specifically, Ipomoea muricata seeds, which are known in Ayurveda for their purgative action

The biosynthesis of lysergol in these organisms and its ecological roles remain subjects of ongoing research . The concentration of lysergol in natural sources varies; for instance, in Ipomoea muricata seeds, the amount has been found to be approximately 0.23% w/w .

Pharmacological Activities

Interaction with Serotonin Receptors

One of the most notable activities of lysergol is its interaction with serotonin receptors in the brain. Specifically:

  • It acts as a partial agonist at 5-HT1A receptors, leading to modulation of serotonin signaling

  • It engages various serotonin G protein-coupled receptors, including 5-HT1A and 5-HT2 receptors

These interactions with serotonin receptors are linked to potential antidepressant and anxiolytic effects . Due to these properties, lysergol has attracted interest in neuroscience research and psychopharmacology .

CombinationEffectTarget Organism
Lysergol + Nalidixic AcidReduced MICNalidixic acid-sensitive and resistant E. coli
Lysergol derivatives + Nalidixic AcidTwo- to eightfold reduction in MICNalidixic acid-sensitive and resistant E. coli
Lysergol + TetracyclineEightfold reduction in MICMultidrug-resistant clinical isolates of E. coli

The mechanism behind this synergistic effect appears to involve inhibition of ATP-dependent efflux pumps, as evidenced by ATPase inhibition and down-regulation of multidrug ABC transporter ATP-binding protein (yojI) gene . This activity suggests potential applications in combating antibiotic resistance.

Antioxidant Properties

Lysergol has shown promising antioxidant properties in various studies . It can scavenge free radicals and reduce oxidative stress, which is implicated in many pathological conditions including inflammation, aging, and various diseases . These antioxidant properties may contribute to its potential therapeutic effects.

Other Biological Activities

Additional biological activities reported for lysergol include:

  • Potential anticancer effects, although more research is needed to fully elucidate this activity

  • Actions as a natural bio-enhancer that promotes and augments the bioavailability of pharmaceutical agents

  • Possible vasoactive properties that may be relevant for vascular disorders

Applications

Pharmaceutical Applications

Lysergol has several potential pharmaceutical applications:

  • As a precursor in the development of medications targeting specific receptors in the brain

  • In the treatment of migraines and vascular disorders, leveraging its interaction with serotonin receptors

  • As a natural bio-enhancer to improve the bioavailability of other pharmaceutical compounds

  • Potential use in developing novel therapeutics against infectious diseases, particularly in combination with existing antibiotics to overcome resistance mechanisms

Agricultural Applications

In agriculture, lysergol shows promise as:

  • A natural pesticide, offering eco-friendly alternatives to conventional chemicals

  • A plant growth regulator, potentially improving crop yields and resistance to stress factors

Research Applications

Lysergol is valuable in various research fields:

  • Neuroscience research to study its effects on receptors in the brain and investigate mechanisms of neurological conditions

  • Psychedelic research exploring therapeutic potential in mental health treatment

  • Studies on antimicrobial resistance mechanisms and development of novel combination therapies

CategoryInformation
Hazard StatementH300: Fatal if swallowed
Precautionary StatementsP501: Dispose of contents/container to an approved waste disposal plant
P270: Do not eat, drink or smoke when using this product
P264: Wash skin thoroughly after handling
P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth
P405: Store locked up
Transport ClassificationUN1544, Class 6.1, Packing Group II
Potential Adverse EffectsVasoconstriction, convulsions, hallucinations

This safety information is derived from established chemical safety databases and manufacturer specifications .

Isolation and Analytical Methods

Various methods have been developed for the isolation and analysis of lysergol from natural sources:

  • Column chromatography has been used for the isolation of lysergol from Ipomoea muricata seeds

  • Thin-layer chromatography (TLC) fingerprint profiles have been developed using chloroform:methanol (95:5 v/v) as the mobile phase, with visualization under UV 254 nm and UV 366 nm, and after derivatization with Van Urk reagent

  • TLC-densitometric methods have been developed for quantification of lysergol without derivatization, using ethyl acetate:methanol (7:3 v/v) as the mobile phase

Table 4: Analytical Parameters for Lysergol Quantification

ParameterValue
Calibration Range20-140 ng
LinearityGood (r² value not specified)
Intraday Precision (RSD)1.20-1.89
Interday Precision (RSD)1.39-1.92
Instrumental Precision (RSD)0.67
Limit of Detection12 ng
Limit of Quantification40 ng
Average Recovery99.68%

These analytical methods demonstrate high precision and reliability for the quantification of lysergol in various matrices .

Current Research and Future Perspectives

Current research on lysergol focuses on several key areas:

  • Further elucidation of its mechanisms of action, particularly its interactions with various receptor types and downstream signaling pathways

  • Exploration of its potential as a bio-enhancer for improving the bioavailability of pharmaceuticals

  • Investigation of its synergistic effects with antibiotics against resistant bacterial strains

  • Development of more efficient methods for its isolation and purification from natural sources

  • Structure-activity relationship studies to develop more potent and selective derivatives

Future perspectives for lysergol research include:

  • Potential development of novel pharmaceutical formulations leveraging its bio-enhancing properties

  • Exploration of its use in combination therapies for resistant infections

  • Investigation of its potential in neurodegenerative disease treatment

  • Development of sustainable and scalable production methods

  • Broader applications in agriculture as an eco-friendly alternative to synthetic chemicals

Understanding the full spectrum of lysergol's activities and applications requires interdisciplinary research spanning chemistry, pharmacology, microbiology, and agriculture. As research continues, this versatile compound may find increasingly diverse applications in medicine, agriculture, and other fields .

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